molecular formula C11H13NO2 B1642409 methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate

methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B1642409
M. Wt: 191.23 g/mol
InChI Key: SBQCXVDTESMQFB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 1-methyl-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3

InChI Key

SBQCXVDTESMQFB-UHFFFAOYSA-N

SMILES

CN1C(CC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CN1C(CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.7 ml of methyl iodide were added dropwise to a mixture of 10.3 g of (±)-indoline-2-carboxylic acid, 200 ml of dimethylformamide and 25.4 g of anhydrous potassium carbonate, and the resulting mixture was stirred at room temperature for 3 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 7:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 9.12 g of the title compound having Rf=0.77 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
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10.3 g
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200 mL
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25.4 g
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Synthesis routes and methods II

Procedure details

A solution of methyl-1-methylindole-carboxylate* (6.0 g) in trifluoroacetic acid (50 ml) is cooled in an ice bath as sodium borohydride pellets (6.0 g) are added slowly, keeping the temperature below 10° C. The slurry is allowed to rise to room temperature and then stirred overnight. The unreacted sodium borohydride is decomposed with 50% sodium hydroxide and the mixture is extracted several times with ether. The extracts are washed with saturated sodium chloride solution, dried over sodium sulfate, and evaporated to dryness to obtain an orange oil. This is distilled in a kuegelrohr (b.p.=128-150/0.2 mm) to yield colorless liquid, methyl-2,3-dihydro-1-methylindole-carboxylate.
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